![molecular formula C15H8N4S2 B2465759 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866144-66-3](/img/structure/B2465759.png)
2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
“2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a complex organic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds is known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile”, involves complex organic reactions . An efficient and straightforward methodology for the preparation of novel functionalized triazolo pyrimidine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .Molecular Structure Analysis
The molecular formula of “2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is C15H8N4S2, and its molecular weight is 308.38 . The structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” are complex and involve interactions with various enzymes and receptors in biological systems . These reactions are facilitated by the triazole nucleus present in the compound, which is capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
- Application : 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (TP26Cz2 and TP27Cz2) serves as a host material in OLEDs. By tuning the bonding pattern between the triazole (TP) unit and the carbazole (Cz) unit, it achieves balanced charge transport properties for both holes and electrons. OLEDs based on these materials exhibit outstanding performance, high efficiency, and low roll-off .
- Application : Compounds derived from 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (e.g., 5a and 5b) demonstrate in vitro activity against various fungi. Their minimum inhibitory concentration (MIC) values are higher than those of existing antifungal drugs like ravuconazole and fluconazole .
- Application : A one-pot, catalyst-free synthesis of functionalized thiazolo [3,2-b]triazole, triazolo pyrimidine, and triazolo [3,4-b] [1,3,4]thiadiazine can be achieved using 2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile as a precursor. These derivatives have potential applications in drug discovery and materials science .
Organic Light-Emitting Diodes (OLEDs)
Antifungal Agents
Functionalized Thiazolo-Triazoles
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the compound is synthesized through a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Based on its structural similarity to 1,2,4-triazolo[1,5-a]pyridine, it can be inferred that it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
Similar compounds have shown good inhibitory effects with ic50 values in the micromolar range , suggesting potential bioavailability.
Result of Action
Similar compounds have shown significant inhibitory activity against various targets, suggesting potential therapeutic effects .
Action Environment
Similar compounds have been found to be thermally stable with decomposition temperatures in the range of 454-476 °c , suggesting that they may be stable under a variety of environmental conditions.
properties
IUPAC Name |
2,7-dithiophen-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4S2/c16-9-11-10(12-3-1-7-20-12)5-6-19-15(11)17-14(18-19)13-4-2-8-21-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVYXHPHDULZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C3=NC(=NN3C=C2)C4=CC=CS4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di(2-thienyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
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